molecular formula C27H27N3O3 B2930642 (E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212796-36-5

(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2930642
CAS RN: 1212796-36-5
M. Wt: 441.531
InChI Key: UPXHZPHRHHMMOD-OUKQBFOZSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Thermodynamic Studies

Benzimidazole derivatives have been studied for their inhibitive action against corrosion of steel in hydrochloric acid solutions. These studies involve electrochemical techniques, quantum chemical calculations, and surface analysis methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) to evaluate the corrosion inhibition efficiency and elucidate the mechanism of action (Yadav et al., 2016).

Pharmacological Evaluation

Derivatives of furan and benzimidazole have been synthesized and evaluated for their antidepressant and antianxiety activities. The synthesis process includes Mannich reaction, and the biological activities are assessed through behavioral tests in albino mice. This research highlights the potential therapeutic applications of these compounds in treating depression and anxiety (Kumar et al., 2017).

Synthetic Methodologies

Research has been conducted on developing efficient synthetic methodologies for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a metal-free three-component domino reaction. These methods demonstrate good efficiency and functional group tolerance, offering new strategies for synthesizing structurally diverse compounds (Cui et al., 2018).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of new heterocyclic compounds containing the imidazole scaffold, such as 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, have shown promising results against Gram-positive and Gram-negative bacteria and different fungal species. This indicates the potential use of these compounds as antimicrobial agents (Parmar et al., 2018).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-27(13-12-23-9-6-18-32-23)29-16-14-21(15-17-29)19-30-25-11-5-4-10-24(25)28-26(30)20-33-22-7-2-1-3-8-22/h1-13,18,21H,14-17,19-20H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHZPHRHHMMOD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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